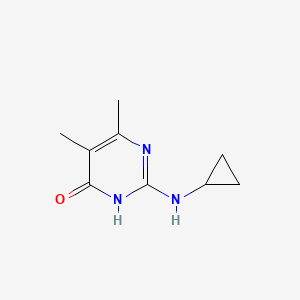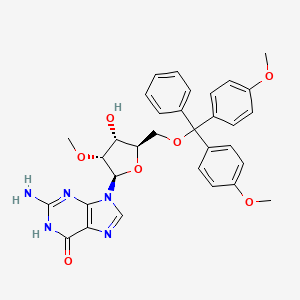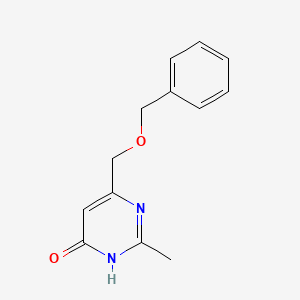![molecular formula C7H2BrCl2N3 B1449880 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine CAS No. 1234616-70-6](/img/structure/B1449880.png)
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Overview
Description
“6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1234616-70-6. It has a molecular weight of 278.92 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “this compound”, involves several steps and is confirmed by 1H and 13C NMR and FTIR spectroscopy and MS .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H . The molecular structure optimized by density functional theory (DFT) is consistent with the crystal structure determined by single crystal X-ray diffraction .
Physical And Chemical Properties Analysis
The compound is a solid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Scientific Research Applications
1. Inhibitors of Dihydrofolate Reductase
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine derivatives have been explored as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in antimicrobial and anticancer therapies. For instance, 2,4-Diaminothieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii (Rosowsky et al., 1997).
2. Scalable Synthesis for Research Applications
The scalable synthesis of this compound has been developed, starting from inexpensive bulk chemicals. This advancement in synthesis methodology is crucial for making the compound more accessible for various research applications (Bugge et al., 2014).
3. Antiviral Activity
Some derivatives of this compound have shown antiviral activity, particularly against retroviruses. For instance, specific substitutions in the pyrimidine structure have led to compounds exhibiting inhibitory effects on HIV replication in cell culture (Hocková et al., 2003).
4. Antibacterial and Antinociceptive Effects
Substituted pyrimidines, including derivatives of this compound, have been synthesized and evaluated for their antibacterial and antinociceptive effects. These compounds have shown promising results against specific bacterial strains and in producing antinociceptive responses in animal models (Waheed et al., 2008).
5. Antitumor Activity
Certain derivatives of this compound have been synthesized for potential use as antitumor agents. Their effectiveness in inhibiting mammalian DHFR and their activity against specific cancer models, such as the Walker 256 carcinosarcoma in rats, have been documented (Grivsky et al., 1980).
6. Tyrosine Kinase Inhibition
Novel bromo-pyrimidine analogs, synthesized from this compound, have been evaluated as tyrosine kinase inhibitors. These compounds have shown potential in inhibiting specific tumor cell lines, suggesting their use in targeted cancer therapies (Munikrishnappa et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological properties, such as antitumoral , antiviral , antiproliferative , and anti-inflammatory activities.
Mode of Action
It is known that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability .
Result of Action
It is known that pyrido[2,3-d]pyrimidine derivatives can have various therapeutic effects, including antitumoral, antiviral, antiproliferative, and anti-inflammatory effects .
properties
IUPAC Name |
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHKVLQMKEPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260240 | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-70-6 | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)

![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)



![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
